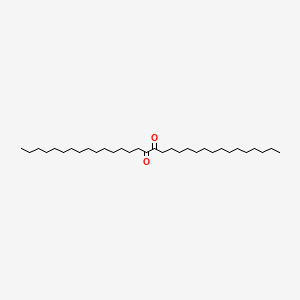
Dotriacontane-16,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacontane-16,17-dione is an organic compound with the molecular formula C₃₂H₆₂O₂ It is a diketone, meaning it contains two ketone functional groups located at the 16th and 17th positions of the dotriacontane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dotriacontane-16,17-dione can be synthesized through several methods. One common approach involves the oxidation of dotriacontane using strong oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired positions. Another method involves the use of iodoalkanes as starting materials, followed by reduction reactions to form the diketone.
Industrial Production Methods
Industrial production of this compound often involves the purification of distillation residues from the synthesis of dotriacontane. This process includes the use of strong oxidizing agents to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dotriacontane-16,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dotriacontane-16,17-dione has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Biology: Investigated for its role in biological systems, particularly in studies involving lipid metabolism.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dotriacontane-16,17-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Dotriacontane: A hydrocarbon with the same carbon chain length but without the ketone groups.
Hexatriacontane-16,17-dione: A similar diketone with a longer carbon chain.
Octatriacontane-16,17-dione: Another diketone with an even longer carbon chain.
Uniqueness
Dotriacontane-16,17-dione is unique due to its specific chain length and the presence of two ketone groups at defined positions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
32153-87-0 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
dotriacontane-16,17-dione |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
CGVSSHASDGQOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















